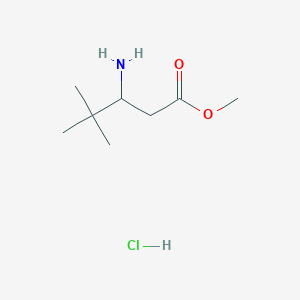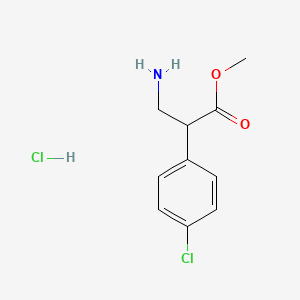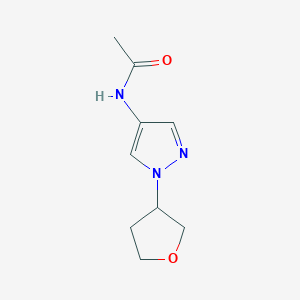
Methyl 3-amino-4,4-dimethylpentanate hcl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 3-amino-4,4-dimethylpentanate hcl” is a chemical compound with the CAS Number: 1422051-73-7 . It has a molecular weight of 195.69 and its IUPAC name is methyl (3R)-3-amino-4,4-dimethylpentanoate hydrochloride . The compound is typically stored at temperatures between 2-8°C . It appears as a white to yellow solid .
Molecular Structure Analysis
The InChI code for “Methyl 3-amino-4,4-dimethylpentanate hcl” is 1S/C8H17NO2.ClH/c1-8(2,3)6(9)5-7(10)11-4;/h6H,5,9H2,1-4H3;1H/t6-;/m1./s1 . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
“Methyl 3-amino-4,4-dimethylpentanate hcl” is a white to yellow solid . It has a molecular weight of 195.69 and is typically stored at temperatures between 2-8°C .Aplicaciones Científicas De Investigación
Methyl 3-amino-4,4-dimethylpentanate HCl is a compound that may not have direct, widely published research studies or applications under its specific name. However, its structural and functional characteristics suggest its relevance in various scientific and chemical research areas. This summary focuses on the broader context of research applications related to the chemical structure and functionalities similar to those of Methyl 3-amino-4,4-dimethylpentanate HCl, emphasizing the scientific insights and potential applications rather than direct studies on this compound.
Chemical Synthesis and Reactivity
The compound's structure, featuring an amino group and a methyl ester, is reminiscent of intermediates used in organic synthesis and drug development. Studies on related compounds, such as the efficient and practical N-methylation of amino acid derivatives using dimethyl sulfate in the presence of sodium hydride and a catalytic amount of water, highlight the compound's potential utility in synthetic chemistry. This method's significance lies in its ability to facilitate faster reaction rates, indicating the potential of Methyl 3-amino-4,4-dimethylpentanate HCl in synthesizing various bioactive molecules or modifying existing drugs to improve their pharmacokinetic properties (Prashad et al., 2003).
Materials Science and Corrosion Inhibition
In materials science, derivatives of amines and related compounds have been investigated as corrosion inhibitors for metals. For instance, the study of amino acid analysis using aqueous dimethyl sulfoxide highlights the role of similar compounds in analytical chemistry and materials protection. Although not directly related to Methyl 3-amino-4,4-dimethylpentanate HCl, this research underscores the importance of chemical derivatives in understanding and enhancing the durability of materials in corrosive environments (Moore, 1968).
Biochemical Applications and Drug Development
Compounds with similar structural features to Methyl 3-amino-4,4-dimethylpentanate HCl are often explored for their biochemical and pharmacological properties. Research on heterocyclic amines and their DNA adducts, for example, provides insights into mutagenesis and carcinogenesis, offering a glimpse into how structurally related compounds could interact with biological systems at the molecular level. Such studies are crucial for drug development, especially in designing agents targeting specific genetic or biochemical pathways involved in diseases (Schut & Snyderwine, 1999).
Safety and Hazards
The compound has several hazard statements: H302, H315, H319, H335 . These indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing thoroughly after handling .
Direcciones Futuras
Propiedades
IUPAC Name |
methyl 3-amino-4,4-dimethylpentanoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2.ClH/c1-8(2,3)6(9)5-7(10)11-4;/h6H,5,9H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWWAVWOVOOLSTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(CC(=O)OC)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(5-Methoxypyridin-2-yl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2991679.png)
![3-((5-(allylthio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2991680.png)
![7-Fluoro-3-[[1-(pyridin-4-ylmethyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2991681.png)
![2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2991683.png)
![[(1R,2S)-2-(Fluoromethyl)cyclopropyl]methanol](/img/structure/B2991685.png)

![propyl 3-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate](/img/structure/B2991687.png)

![4-Chloro-2-(6-oxo-2,5-diazatricyclo[7.5.0.0(2)]tetradeca-1(9),7-dien-5-yl)pyridine-3-carbaldehyde](/img/structure/B2991691.png)



![(Z)-2-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-3-(6-chloropyridin-3-yl)-3-hydroxyprop-2-enenitrile](/img/structure/B2991695.png)
